molecular formula C8H9BrN2O4 B8094713 Glycine p-nitrophenyl ester hydrobromide

Glycine p-nitrophenyl ester hydrobromide

Cat. No.: B8094713
M. Wt: 277.07 g/mol
InChI Key: JERUTMRCCUPUKK-UHFFFAOYSA-N
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Description

Glycine p-nitrophenyl ester hydrobromide is a chemical compound that serves as an intermediate in organic synthesis and has applications in various scientific fields. It is derived from glycine, an amino acid, and p-nitrophenol, a phenolic compound.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: Glycine is reacted with p-nitrophenol in the presence of a strong acid catalyst, such as hydrobromic acid, to form the ester.

  • Industrial Production Methods: The compound can be synthesized on a larger scale using similar esterification techniques, often involving continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Hydrolysis: The ester bond can be cleaved by hydrolysis in acidic or basic conditions to yield glycine and p-nitrophenol.

  • Substitution Reactions: The nitro group on the phenyl ring can undergo various substitution reactions, such as nitration or reduction.

  • Oxidation and Reduction: The compound can be oxidized or reduced, depending on the desired chemical transformation.

Common Reagents and Conditions:

  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

  • Substitution Reactions: Nitric acid for nitration, tin and hydrochloric acid for reduction.

  • Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.

Major Products Formed:

  • Hydrolysis: Glycine and p-nitrophenol.

  • Substitution Reactions: Various nitro-substituted phenols or amino-substituted phenols.

  • Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Glycine p-nitrophenyl ester hydrobromide is used in various scientific research applications, including:

  • Chemistry: As a reagent in organic synthesis, particularly in the preparation of other esters and amides.

  • Biology: In biochemical assays to study enzyme activities and protein interactions.

  • Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.

  • Industry: In the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through its chemical reactivity. The ester bond is susceptible to hydrolysis, which can release glycine and p-nitrophenol. These products can then participate in further chemical reactions, influencing biological pathways and industrial processes.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by mimicking the structure of natural substrates.

  • Signal Transduction: The nitro group on the phenyl ring can interact with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

  • Glycine methyl ester hydrochloride: Another ester of glycine, used in similar applications but with different reactivity.

  • p-Nitrophenyl acetate: A phenolic ester used in organic synthesis and biochemical assays.

  • Glycine ethyl ester hydrochloride: Similar to the methyl ester, but with different solubility and reactivity properties.

Uniqueness: Glycine p-nitrophenyl ester hydrobromide is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as both a substrate and an inhibitor makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl) 2-aminoacetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERUTMRCCUPUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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